N-cyclohexyl-3-cyclopropyl-6-ethyl-N-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
N~4~-CYCLOHEXYL-3-CYCLOPROPYL-6-ETHYL-N~4~-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring multiple cyclic groups and functional moieties, makes it an interesting subject for chemical and pharmacological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-CYCLOHEXYL-3-CYCLOPROPYL-6-ETHYL-N~4~-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can tolerate a variety of functional groups .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N~4~-CYCLOHEXYL-3-CYCLOPROPYL-6-ETHYL-N~4~-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
N~4~-CYCLOHEXYL-3-CYCLOPROPYL-6-ETHYL-N~4~-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of N4-CYCLOHEXYL-3-CYCLOPROPYL-6-ETHYL-N~4~-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets within the cell. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
N~4~-CYCLOHEXYL-3-CYCLOPROPYL-6-ETHYL-N~4~-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other pyrazolo[3,4-b]pyridine derivatives, such as:
1H-Pyrazolo[3,4-b]pyridine-4-carboxamide: Lacks the cyclohexyl, cyclopropyl, and ethyl groups, making it less complex.
3-Cyclopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide: Similar structure but lacks the cyclohexyl and ethyl groups.
6-Ethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide: Similar structure but lacks the cyclohexyl and cyclopropyl groups.
The uniqueness of N4-CYCLOHEXYL-3-CYCLOPROPYL-6-ETHYL-N~4~-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE lies in its combination of multiple cyclic groups and functional moieties, which can confer distinct biological and chemical properties.
Properties
Molecular Formula |
C25H30N4O |
---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
N-cyclohexyl-3-cyclopropyl-6-ethyl-N-methyl-1-phenylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C25H30N4O/c1-3-18-16-21(25(30)28(2)19-10-6-4-7-11-19)22-23(17-14-15-17)27-29(24(22)26-18)20-12-8-5-9-13-20/h5,8-9,12-13,16-17,19H,3-4,6-7,10-11,14-15H2,1-2H3 |
InChI Key |
XVFHGDLFJDYMAK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C2C(=NN(C2=N1)C3=CC=CC=C3)C4CC4)C(=O)N(C)C5CCCCC5 |
Origin of Product |
United States |
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